molecular formula C19H20ClN3 B8354229 4-(4-Aminophenyl)-6-chloro-2-diethylaminoquinoline

4-(4-Aminophenyl)-6-chloro-2-diethylaminoquinoline

Cat. No.: B8354229
M. Wt: 325.8 g/mol
InChI Key: LXHGBHJNBFMPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenyl)-6-chloro-2-diethylaminoquinoline is a useful research compound. Its molecular formula is C19H20ClN3 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H20ClN3

Molecular Weight

325.8 g/mol

IUPAC Name

4-(4-aminophenyl)-6-chloro-N,N-diethylquinolin-2-amine

InChI

InChI=1S/C19H20ClN3/c1-3-23(4-2)19-12-16(13-5-8-15(21)9-6-13)17-11-14(20)7-10-18(17)22-19/h5-12H,3-4,21H2,1-2H3

InChI Key

LXHGBHJNBFMPJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

179 mg of iron powder were added to a solution of 380 mg of 6-chloro-2-diethylamino-4-(4-nitrophenyl)quinoline in 12.7 ml of glacial acetic acid and then 3.0 ml of concentrated hydrochloric acid were added dropwise, and the mixture was boiled at 70° C. for 2 hours. The solvent was removed by distillation, and the residue was mixed with water and made alkaline with 2N NaOH. This aqueous phase was extracted with ethyl acetate. The product is a dark brown viscous oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
12.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
179 mg
Type
catalyst
Reaction Step Two

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